molecular formula C21H17FN4OS B2865610 3-(4-Ethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1115285-63-6

3-(4-Ethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2865610
M. Wt: 392.45
InChI Key: LAPXWIVMYAPNIP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Biological Activities and Synthesis Approaches

The compound 3-(4-Ethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, while not directly referenced in available research, is closely related to various 1,3,4-oxadiazole derivatives that have been extensively studied for their biological activities and synthetic methods. These studies highlight the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, showcasing their potential in various therapeutic areas.

  • Antimicrobial and Antifungal Properties

    A notable study by (Basoğlu et al., 2013) discussed the synthesis of compounds containing 1,3,4-oxadiazole and their screening for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited moderate to good antimicrobial activity against various microorganisms, demonstrating the therapeutic potential of 1,3,4-oxadiazole derivatives.

  • Corrosion Inhibition

    Research by (Ammal et al., 2018) on 1,3,4-oxadiazole derivatives showed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study indicates the potential application of these compounds in industrial settings to protect metals from corrosion.

  • Fungicidal Activity

    A study by (Zou et al., 2002) explored the synthesis of pyridazinone-substituted 1,3,4-oxadiazoles and their fungicidal activity against wheat leaf rust. The research provided valuable insights into the structural activity relationships of these compounds, aiding in the design of more effective fungicides.

  • Antibacterial Activity

    Research on 1,3,4-oxadiazole thioether derivatives by (Song et al., 2017) highlighted their promising antibacterial activities against Xanthomonas oryzae pv. oryzae. The study employed proteomic analysis to explore the action mechanism of these compounds, contributing to our understanding of how they inhibit bacterial growth.

  • Anticancer Activities

    The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer properties have been an area of interest. For instance, (Redda & Gangapuram, 2007) discussed the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, indicating the potential of these compounds in cancer therapy.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(4-ethylphenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c1-2-14-3-5-16(6-4-14)21-23-19(27-26-21)13-28-20-12-11-18(24-25-20)15-7-9-17(22)10-8-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPXWIVMYAPNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

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